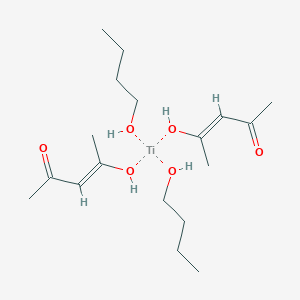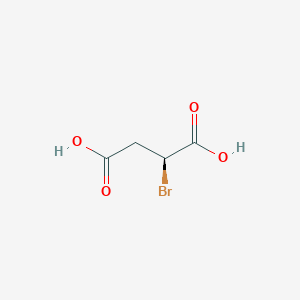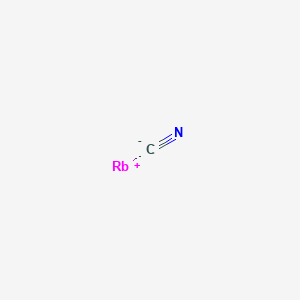
Cetamolol
Vue d'ensemble
Description
Le cétamolol est un antagoniste bêta-adrénergique, plus précisément un bloqueur β1-adrénergique . Il est principalement utilisé dans le traitement des maladies cardiovasculaires, telles que l'hypertension et les arythmies . Le composé a une formule chimique de C16H26N2O4 et une masse molaire de 310,394 g/mol .
Méthodes De Préparation
Le cétamolol peut être synthétisé selon diverses méthodes. Une voie de synthèse courante implique la condensation du 2-(2-(3-(tert-butylamino)-2-hydroxypropoxy)phénoxy)-N-méthylacétamide . Les conditions réactionnelles impliquent généralement l'utilisation de solvants et de catalyseurs pour faciliter la formation du produit souhaité . Les méthodes de production industrielle emploient souvent la chromatographie liquide haute performance (CLHP) et d'autres techniques chromatographiques pour garantir la pureté et la séparation énantiomérique du composé .
Analyse Des Réactions Chimiques
Le cétamolol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Le cétamolol peut être réduit pour former divers produits réduits.
Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.
Applications de la recherche scientifique
Le cétamolol a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle dans des études impliquant des bêta-bloqueurs et leurs interactions avec d'autres molécules.
Biologie : Le cétamolol est utilisé dans la recherche pour comprendre les effets physiologiques des bêta-bloqueurs sur les systèmes biologiques.
Médecine : Le composé est étudié pour son potentiel thérapeutique dans le traitement des maladies cardiovasculaires et d'autres affections médicales.
Industrie : Le cétamolol est utilisé dans le développement de produits pharmaceutiques et d'autres produits qui nécessitent une activité bêta-bloquante
Mécanisme d'action
Le cétamolol exerce ses effets en bloquant les récepteurs β1-adrénergiques, qui se trouvent principalement dans le cœur . En inhibant ces récepteurs, le cétamolol réduit les effets de l'adrénaline et de la noradrénaline, ce qui entraîne une diminution de la fréquence cardiaque et de la pression artérielle . Ce mécanisme d'action le rend efficace dans le traitement d'affections telles que l'hypertension et les arythmies .
Applications De Recherche Scientifique
Cetamolol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving beta-blockers and their interactions with other molecules.
Biology: this compound is used in research to understand the physiological effects of beta-blockers on biological systems.
Medicine: The compound is studied for its therapeutic potential in treating cardiovascular diseases and other medical conditions.
Industry: This compound is used in the development of pharmaceuticals and other products that require beta-blocking activity
Mécanisme D'action
Cetamolol exerts its effects by blocking β1-adrenergic receptors, which are primarily found in the heart . By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . This mechanism of action makes it effective in treating conditions such as hypertension and arrhythmias .
Comparaison Avec Des Composés Similaires
Le cétamolol est similaire à d'autres bêta-bloqueurs, tels que le timolol et le propranolol . Il possède des propriétés uniques qui le distinguent de ces composés. Par exemple, le cétamolol possède une activité sympathomimétique intrinsèque, ce qui signifie qu'il peut activer partiellement les récepteurs bêta-adrénergiques tout en les bloquant . Cette propriété peut entraîner moins d'effets secondaires par rapport à d'autres bêta-bloqueurs . Des composés similaires incluent :
- Timolol
- Propranolol
- Atenolol
- Métoprolol
Propriétés
IUPAC Name |
2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-16(2,3)18-9-12(19)10-21-13-7-5-6-8-14(13)22-11-15(20)17-4/h5-8,12,18-19H,9-11H2,1-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCBNAVPISMFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC(=O)NC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77590-95-5 (hydrochloride) | |
| Record name | Cetamolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034919987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20865739 | |
| Record name | Cetamolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34919-98-7 | |
| Record name | Cetamolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34919-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetamolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034919987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetamolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CETAMOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0VD1633O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)
![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)




![ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane](/img/structure/B107602.png)




